1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The compound “1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethoxybenzohydrazide with an appropriate nitrile oxide under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary amines.
Scientific Research Applications
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 1-[3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Uniqueness
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11/h3-5H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSUGSXUJIFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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